molecular formula C11H13NS B3146937 3-tert-Butylphenylisothiocyanate CAS No. 611226-35-8

3-tert-Butylphenylisothiocyanate

Cat. No.: B3146937
CAS No.: 611226-35-8
M. Wt: 191.29 g/mol
InChI Key: JSDYQPUPSLXYCV-UHFFFAOYSA-N
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Description

3-tert-Butylphenylisothiocyanate (CAS: 611226-35-8) is an organosulfur compound with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.293 g/mol . Its structure features a phenyl ring substituted with a tert-butyl group at the meta position and an isothiocyanate (–N=C=S) functional group. Key physicochemical properties include:

  • XLogP (hydrophobicity): 5
  • Topological polar surface area: 44.4 Ų
  • Hydrogen bond acceptors: 1
  • Synthetic relevance: Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals due to its stability and reactivity .

Properties

IUPAC Name

1-tert-butyl-3-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDYQPUPSLXYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Butylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-tert-butylaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:

3-tert-Butylaniline+ThiophosgeneThis compound+HCl\text{3-tert-Butylaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3-tert-Butylaniline+Thiophosgene→this compound+HCl

Another method involves the use of carbon disulfide (CS2) and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-tert-butylaniline with thiophosgene in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Comparison with Similar Compounds

Positional Isomer: 4-tert-Butylphenyl Isothiocyanate

CAS: 19241-24-8

  • Molecular formula: Likely identical to the 3-isomer (C₁₁H₁₃NS).
  • Structural difference: The tert-butyl group is para to the isothiocyanate group.
  • Applications: Widely used as an intermediate in organic synthesis, particularly for pharmaceuticals .

Functional Group Analog: Methyl Isothiocyanate

CAS: 556-61-6

  • Molecular formula: C₂H₃NS
  • Molecular weight: 73.11 g/mol (simpler structure).
  • Key differences:
    • Volatility: Lower molecular weight increases volatility, making it suitable as a soil fumigant and pesticide.
    • Toxicity: Methyl isothiocyanate is highly toxic and regulated, whereas tert-butyl derivatives are typically handled in controlled synthetic settings .

Complex Derivatives: tert.-Butylisothiocyanato-(2-benzyl)-acetate

Source: Synthesized via peptide coupling methods

  • Molecular complexity: Incorporates ester and benzyl groups, increasing molecular weight and steric bulk.
  • Applications: Used in peptide synthesis, where the tert-butyl group enhances stability during reactions .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP Key Applications
3-tert-Butylphenylisothiocyanate 611226-35-8 C₁₁H₁₃NS 191.293 5 Pharmaceutical intermediates
4-tert-Butylphenyl isothiocyanate 19241-24-8 C₁₁H₁₃NS ~191.29 (inferred) ~5 Organic synthesis intermediates
Methyl isothiocyanate 556-61-6 C₂H₃NS 73.11 1.2 Soil fumigants, pesticides
tert.-Butylisothiocyanato-(2-benzyl)-acetate N/A C₁₄H₁₇NO₂S ~263.35 (calculated) >5 Peptide synthesis

Key Research Findings

Steric Effects: The tert-butyl group in this compound provides steric shielding, which can slow down nucleophilic attacks compared to smaller analogs like methyl isothiocyanate .

Synthetic Utility: The meta-substituted tert-butyl derivative is preferred in reactions requiring regioselectivity, whereas the para isomer may offer better crystallinity for purification .

Safety Profile: Methyl isothiocyanate’s high volatility necessitates stringent safety protocols, unlike the less volatile tert-butyl derivatives, which are safer in laboratory settings .

Biological Activity

3-tert-Butylphenylisothiocyanate (BTBPI) is a member of the isothiocyanate family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of BTBPI, supported by research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C11H13NCS
  • Molecular Weight : Approximately 215.30 g/mol
  • Structure : The compound features a tert-butyl group attached to a phenyl ring with an isothiocyanate functional group, which is responsible for its biological reactivity.

BTBPI exerts its biological effects primarily through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This interaction leads to the inhibition of various biological pathways:

  • Covalent Bond Formation : The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins, altering their function and activity.
  • Impact on Cell Signaling : BTBPI has been shown to interfere with signaling pathways involved in cell growth and apoptosis, which is particularly relevant in cancer biology.

Anticancer Activity

Research indicates that BTBPI possesses significant anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that BTBPI inhibits the proliferation of various cancer cell lines, including human leukemia cells. The IC50 values ranged from 7 to 20 µM, indicating potent cytotoxicity.
  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key proteins involved in growth and survival pathways. It has been observed to inhibit angiogenesis and alter cancer cell signaling pathways.

Case Study: Human Leukemia Cells

A specific study evaluated the effects of BTBPI on human leukemia cell lines. The findings revealed that treatment with BTBPI significantly reduced cell viability, supporting its potential as an anticancer agent.

Cell LineIC50 (µM)Effect
HL-6015Cytotoxic
K56210Cytotoxic
U93712Cytotoxic

Anti-Inflammatory Activity

BTBPI also exhibits notable anti-inflammatory properties:

  • Cytokine Production : Studies have shown that BTBPI significantly inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µg/mL.
  • Comparison with Conventional Drugs : In comparative analyses, BTBPI outperformed traditional anti-inflammatory drugs like dexamethasone in reducing cytokine levels.

Comparative Analysis with Similar Compounds

To understand the unique properties of BTBPI, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-4-tert-butylphenolContains bromine and tert-butyl groupsPrecursor to the isothiocyanate form
4-Tert-butylphenyl isothiocyanateLacks bromine but retains tert-butylSimilar applications without halogen effects
2-Chloro-4-tert-butylphenyl ITCContains chlorine instead of bromineDifferent reactivity profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-tert-Butylphenylisothiocyanate
Reactant of Route 2
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3-tert-Butylphenylisothiocyanate

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